Integerrimine

Phytochemical profiling Natural product analysis Toxicology

Quantifying pyrrolizidine alkaloids in complex food and botanical matrices requires authentic, well-characterized standards. Integerrimine (CAS 480-79-5), a certified primary reference standard, addresses this analytical challenge. - Unique Kovats retention index (RI=2402, DB-5) ensures unambiguous chromatographic identification even when co-occurring with senecionine. - HPLC-verified purity ≥98% supports validated LC-MS/MS and GC-MS method development for regulatory compliance in food, tea, honey, and herbal supplement testing. - Sourced from authenticated plant material, enabling traceable measurement results for toxicological risk assessment. In stock for immediate global dispatch to support time-sensitive research programs.

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
CAS No. 480-79-5
Cat. No. B1671999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegerrimine
CAS480-79-5
Synonymsintegerrimine
intergerrimine
senecionine
senecionine citrate (1:1)
senecionine citratre
senecionine, (15E)-isomer
squalidine
Molecular FormulaC18H25NO5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
InChIInChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-/m1/s1
InChIKeyHKODIGSRFALUTA-IKZAEVNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insol in water;  freely sol in chloroform;  slightly sol in alc, ether
In water, 8.5X10+4 mg/L @ 25 °C /Estimated/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Integerrimine: Baseline Characteristics


Integerrimine (CAS 480-79-5) is a retronecine-type, twelve-membered macrocyclic diester pyrrolizidine alkaloid (PA) with the molecular formula C18H25NO5 and a molecular weight of 335.39 g/mol [1]. It is a naturally occurring secondary metabolite primarily found in plant species within the Asteraceae family, notably the genera *Senecio* and *Solanecio* [2]. As a member of the 1,2-unsaturated PA class, it is recognized for its inherent hepatotoxicity and genotoxicity [3]. It is commercially available as a primary reference standard (e.g., phyproof®) for analytical applications in food and herbal product safety testing .

Why Integerrimine Cannot Be Substituted


Generic substitution of Integerrimine with other macrocyclic pyrrolizidine alkaloids (PAs), such as Senecionine or Retrorsine, is scientifically unsound. These compounds, while structurally related, exhibit distinct chromatographic retention properties, species-specific occurrence profiles, and discrete toxicological and biological activities. For instance, in the medicinal plant *Solanecio gigas*, Integerrimine accounts for approximately 50% of the total PA content in leaves, a proportion distinct from co-occurring analogs like Senecionine and Usaramine [1]. Furthermore, research on insect chemical defense demonstrates a 3.6-fold difference in antipredator potency between the Integerrimine-Senecionine free base mixture and its N-oxide counterpart, highlighting that even oxidative state profoundly alters bioactivity [2]. Therefore, relying on a generic PA standard or a different analog for quantification, toxicology, or bioactivity assays introduces significant analytical inaccuracy and leads to erroneous biological interpretation [3].

Integerrimine vs. Key Analogs: Comparative Evidence


Abundance in Solanecio gigas vs. Key Analogs

In the Ethiopian medicinal plant *Solanecio gigas*, Integerrimine is the dominant pyrrolizidine alkaloid (PA) in the leaves, representing 50% of the total PA content, whereas in the flowers it is a major component (alongside Senecionine and Usaramine) comprising 82% of the total PA fraction [1]. This contrasts sharply with its typical co-occurrence as a minor component in other *Senecio* species, where Senecionine is often the principal alkaloid [2].

Phytochemical profiling Natural product analysis Toxicology

Antipredator Activity: Senecionine Mixture vs. Senkirkine

In a bioassay measuring the antipredator defense of insects against the orb-weaving spider *Nephila clavipes*, an 89:11 mixture of the macrocyclic diester free bases integerrimine and senecionine exhibited a LibD50 (liberation dose 50) of 0.153 μg/dry weight of prey [1]. This was significantly more potent than the otonecine-type PA senkirkine, which had a LibD50 of 0.354 μg, representing a 2.3-fold difference in potency [1].

Chemical ecology Structure-activity relationship Bioassay

Oxidation State Impact: Free Base vs. N-Oxide

The oxidative state of the pyrrolizidine alkaloid critically influences its bioactivity. In the *Nephila clavipes* spider assay, the integerrimine-senecionine N-oxide mixture was 3.6-fold more potent (LibD50 = 0.042 μg) than the corresponding free base mixture (LibD50 = 0.153 μg) [1]. This demonstrates that N-oxidation does not merely detoxify the compound but can significantly enhance a specific biological activity in this model.

Structure-activity relationship Toxicology Metabolism

Kovats Retention Indices for GC-MS Identification

Integerrimine can be chromatographically resolved and distinguished from co-occurring pyrrolizidine alkaloids like senecionine and seneciphylline. Its unique Kovats retention indices (RI) on various standard GC columns have been empirically determined. For example, an RI of 2402 on a DB-5 column and 2903 on a DB-17 column are reported [1]. This allows for unambiguous identification in complex plant extracts, a feature not replicable by using a structurally similar analog.

Analytical chemistry GC-MS Method validation

Subchronic Toxicity and Developmental Effects in Rats

A 28-day repeated-dose study in rats administered integerrimine N-oxide (at 3, 6, and 9 mg/kg) demonstrated specific toxicological effects, including impaired body weight gain, altered blood cell counts, and reduced T-cell proliferative activity [1]. Notably, at these doses, no marked immunotoxic effects were observed on neutrophil activity, lymphocyte phenotyping, or humoral/cellular immune responses [1]. Separately, prenatal exposure induced maternal toxicity and delayed offspring development [2]. This specific in vivo profile, while supporting the compound's known toxicity, defines the measurable outcomes for this particular PA.

Toxicology Immunology Developmental biology

Integerrimine Research and Industrial Applications


Reference Standard for PA Quantification in Food and Botanicals

Integerrimine (CAS 480-79-5) is an essential primary reference standard for developing and validating analytical methods (LC-MS/MS or GC-MS) aimed at quantifying pyrrolizidine alkaloid contamination in food products (e.g., honey, teas, spices) and herbal supplements. Its unique chromatographic retention properties, as defined by its Kovats retention index (RI=2402 on DB-5) [1], are critical for unambiguous identification and accurate quantification in complex matrices where it co-occurs with other PAs like senecionine [2]. The availability of high-purity, certified standards (e.g., ≥90.0% HPLC purity) directly from suppliers like Sigma-Aldrich (phyproof®) enables traceable and reproducible measurement results for regulatory compliance and toxicological risk assessment .

Model Compound for Macrocyclic PA Toxicity and Metabolism

Given its well-documented in vivo toxicological profile, integerrimine N-oxide serves as a specific model compound for investigating the subchronic and developmental toxicity of 1,2-unsaturated macrocyclic diester pyrrolizidine alkaloids. Its established effects on body weight, hematological parameters, and T-cell proliferation in a 28-day rat model (at 3-9 mg/kg) provide a benchmark for mechanistic toxicology and risk assessment studies [3]. This specific toxidrome differentiates it from other PA subclasses and makes it a valuable tool for studying the molecular pathways of PA-induced hepatotoxicity and immunomodulation.

Chemotaxonomic and Ecological Reference for Asteraceae

Integerrimine is a diagnostic secondary metabolite for chemotaxonomic studies within the *Senecio* and related genera of the Asteraceae family [2]. Its presence and relative abundance, which can be as high as 50% of total PAs in some species like *Solanecio gigas*, serve as a key marker for species identification and phylogenetic analysis [4]. Furthermore, its quantifiable role in plant-insect interactions, such as the 3.6-fold enhanced antipredator activity of its N-oxide form, makes it a critical standard for chemical ecology research into plant defense mechanisms [5].

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